

Protocol for Efficacy Testing of Butoxycarboxim on Aphids

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Compound of Interest

Compound Name: *Butoxycarboxim*

Cat. No.: *B166929*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the efficacy of **Butoxycarboxim**, a carbamate insecticide, against aphid populations. These guidelines are designed for laboratory and greenhouse settings to ensure accurate and reproducible results for research, development, and regulatory purposes.

Introduction

Butoxycarboxim is a systemic insecticide with both contact and stomach action, belonging to the carbamate class of pesticides.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2][3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, which results in paralysis and eventual death of the insect.[2][3][4] Aphids, as major agricultural pests, are common targets for insecticides like **Butoxycarboxim**. [1][2] Accurate efficacy testing is crucial for determining optimal application rates, assessing potential resistance, and developing effective pest management strategies.

Aphid Rearing Protocol (Agar-Leaf Method)

A consistent supply of healthy, age-standardized aphids is critical for reliable bioassays. The agar-leaf method provides a controlled environment for rearing aphids on excised leaves.[5]

Materials:

- Petri dishes (3-5 cm diameter) with ventilated lids[6]
- Agar powder[6]
- Distilled water[6]
- Host plant leaves (e.g., Chinese Cabbage for *Myzus persicae*)[6]
- Fine-tipped paintbrush[6]
- Forceps[6]
- Growth chamber or incubator with controlled temperature, humidity, and photoperiod (e.g., 20°C, 60% RH, 16:8 light/dark)[7]

Procedure:

- Prepare Agar Medium: Mix 1% (w/w) agar powder with distilled water and heat until boiling, stirring continuously. Allow the mixture to cool for approximately 10 minutes before pouring it into the petri dishes to a depth of at least 3-4 mm.[6]
- Leaf Preparation: Collect fresh, untreated leaves from the host plant. Using a sharpened metal tube, cut leaf discs slightly smaller than the diameter of the petri dish.[7]
- Assemble Rearing Units: Once the agar has solidified, place a leaf disc (abaxial surface facing upwards) onto the agar surface in each petri dish.[7]
- Introduce Aphids: Using a fine-tipped paintbrush, transfer a small number of adult apterous (wingless) aphids onto the leaf discs.[7]
- Incubation: Place the petri dishes in a growth chamber with controlled environmental conditions.[7]
- Colony Maintenance: Replace the leaf discs and agar as needed to ensure a continuous supply of fresh food for the aphid colony. For generating age-specific cohorts for bioassays,

transfer adults to new leaf discs and remove them after 24 hours, leaving the newly born nymphs.[7]

Butoxycarboxim Solution Preparation

Accurate preparation of test concentrations is fundamental for determining dose-response relationships.

Materials:

- Technical grade **Butoxycarboxim** (known purity)
- Acetone (analytical grade)
- Distilled water
- Surfactant (e.g., Triton X-100)
- Volumetric flasks
- Pipettes
- Analytical balance

Procedure:

- **Correction Factor:** Calculate the correction factor (CF) for the purity of the technical grade **Butoxycarboxim**: $CF = 100 / \% \text{ purity}$. [2]
- **Prepare Stock Solution:** To prepare a stock solution (e.g., 10,000 µg/mL), calculate the required weight of the technical insecticide using the formula: $\text{Weight (mg)} = \text{Desired Concentration (µg/mL)} \times \text{Desired Volume (mL)} \times CF / 1000$. [2] Weigh the calculated amount of **Butoxycarboxim** and dissolve it in a small amount of acetone in a volumetric flask. Bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure proper mixing and leaf surface adhesion.
- **Serial Dilutions:** Prepare a series of test concentrations by performing serial dilutions of the stock solution with distilled water containing the surfactant. A geometric progression of doses

(e.g., 1, 2, 4, 8 µg/mL) is recommended.[8]

Efficacy Testing Protocols

Two common methods for evaluating the efficacy of **Butoxycarboxim** on aphids are the leaf-dip bioassay (contact toxicity) and the soil-drench bioassay (systemic toxicity).

This method is used to determine the contact toxicity of an insecticide.

Materials:

- Prepared aphid rearing units with age-standardized aphids (adults or nymphs)[7]
- Prepared **Butoxycarboxim** solutions of varying concentrations[7]
- Control solution (distilled water with surfactant)[7]
- Forceps[6]
- Paper towels[6]
- Beakers[6]

Procedure:

- Leaf Disc Treatment: Dip individual leaf discs into the prepared insecticide solutions for 10 seconds with gentle agitation. Ensure the entire leaf surface is immersed.[7]
- Drying: Place the dipped leaf discs on paper towels (abaxial surface facing upwards) to air dry.[7]
- Exposure: Once the insecticide deposit is dry, place the treated leaf discs into petri dishes with solidified agar.[7]
- Aphid Introduction: Transfer a known number of aphids (e.g., 20-30 adults or nymphs) onto each leaf disc using a fine-tipped paintbrush.[7]
- Incubation: Seal the petri dishes with ventilated lids and place them in a growth chamber under controlled conditions.[7]

- Mortality Assessment: Assess aphid mortality after a specific time interval, typically 72 hours for carbamates.[7] Aphids that are unable to right themselves within 10 seconds when gently prodded are considered dead.[7]

This method evaluates the systemic efficacy of an insecticide absorbed by the plant's roots.

Materials:

- Potted host plants
- Aphid-infested plants or a source of aphids
- Prepared **Butoxycarboxim** solutions of varying concentrations
- Control solution (distilled water with surfactant)
- Graduated cylinders or syringes for application
- Cages to enclose plants

Procedure:

- Plant Preparation: Use healthy, uniformly sized potted plants.
- Insecticide Application: Apply a known volume of the **Butoxycarboxim** solution to the soil of each pot, ensuring even distribution around the base of the plant.[4] The control group receives only the water-surfactant solution.[4]
- Systemic Uptake Period: Allow a specific period (e.g., 3-7 days) for the plant to absorb and translocate the insecticide.
- Aphid Infestation: After the uptake period, infest the plants with a known number of aphids. This can be done by placing infested leaves onto the test plants or by directly transferring aphids with a paintbrush. Enclose the plants in cages to prevent aphid movement between treatments.
- Incubation: Maintain the plants in a greenhouse or growth chamber under suitable growing conditions.

- **Efficacy Assessment:** At set intervals (e.g., 3, 7, and 14 days after infestation), count the number of live aphids on a representative sample of leaves from each plant or on the entire plant.

Data Presentation and Analysis

Data Collection: For each concentration and the control, record the initial number of aphids and the number of dead/live aphids at each assessment time point. A minimum of three replicates per concentration is recommended.[7]

Data Analysis:

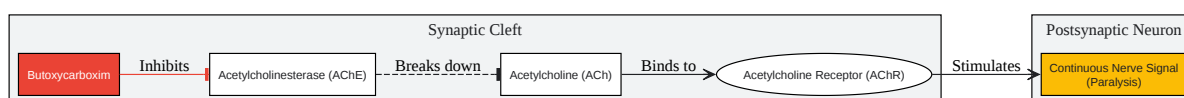
- **Mortality Correction:** Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.[2] $\text{Corrected \% Mortality} = [1 - (\text{n in T after treatment} / \text{n in C after treatment})] * 100$ Where 'n' is the number of live aphids, 'T' is the treated group, and 'C' is the control group.
- **Dose-Response Analysis:** Use probit or logit analysis to determine the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the aphid population.[7]
- **Systemic Efficacy Analysis:** For soil-drench assays, calculate the percentage of population reduction for each treatment compared to the control. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), can be used to determine significant differences between treatments.

Table 1: Example Efficacy Data for Carbamate Insecticides on Aphids

Insecticide	Aphid Species	Concentration (mg/L)	Mortality (%) (48h)	Reference
Pirimicarb	Myzus mumecola	Field Dose	95-100	[9]
Pirimicarb	Myzus mumecola	2.64 (LC50)	50	[9]
Carbosulfan	Aphis pomi	-	Moderate Resistance	[10]
Fenobucarb	Aphis pomi	-	Moderate Resistance	[10]

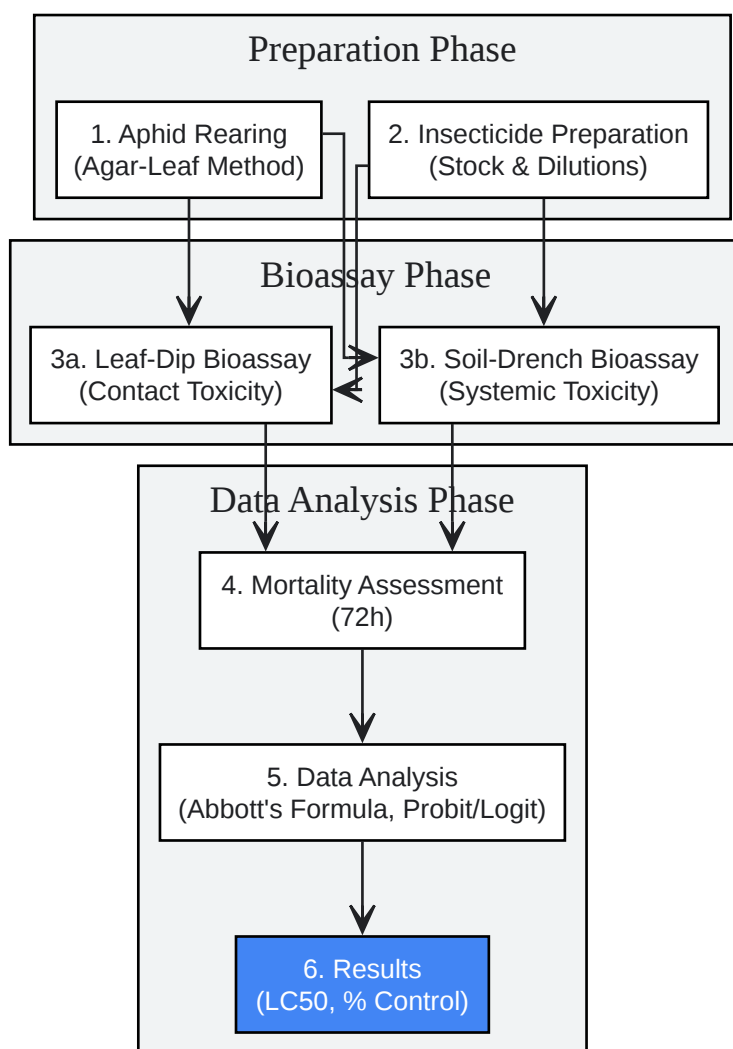
Note: Data for **Butoxycarboxim** on specific aphid species is limited in recent literature; Pirimicarb, Carbosulfan, and Fenobucarb are presented as examples of carbamate insecticides.

Visualizations



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Caption: Mode of action of **Butoxycarboxim** in the insect nervous system.



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Caption: Overall workflow for **Butoxycarboxim** efficacy testing on aphids.



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Caption: Relationship between insecticide concentration and aphid mortality.

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